6-FLUORO-4-(4-PROPYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE
CAS No.: 1111032-14-4
Cat. No.: VC7578680
Molecular Formula: C23H23FN2O3S2
Molecular Weight: 458.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111032-14-4 |
|---|---|
| Molecular Formula | C23H23FN2O3S2 |
| Molecular Weight | 458.57 |
| IUPAC Name | [6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C23H23FN2O3S2/c1-2-3-16-4-7-18(8-5-16)31(28,29)22-19-14-17(24)6-9-21(19)25-15-20(22)23(27)26-10-12-30-13-11-26/h4-9,14-15H,2-3,10-13H2,1H3 |
| Standard InChI Key | MESDZCBAGWFDQV-UHFFFAOYSA-N |
| SMILES | CCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [6-fluoro-4-(4-propylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone, reflects its intricate structure. The quinoline core is substituted at the 4-position with a 4-propylbenzenesulfonyl group and at the 3-position with a thiomorpholine-4-carbonyl moiety. A fluorine atom occupies the 6-position, contributing to electronic modulation.
Key Structural Features:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Sulfonamide group: Enhances solubility and potential interactions with biological targets.
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Thiomorpholine ring: A sulfur-containing heterocycle that may influence redox properties and binding affinity.
Physicochemical Data
Data from PubChem provides the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃FN₂O₃S₂ |
| Molecular Weight | 458.6 g/mol |
| Canonical SMILES | CCCCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
| InChI Key | MESDZCBAGWFDQV-UHFFFAOYSA-N |
The compound’s logP (octanol-water partition coefficient) is estimated to be 3.2, suggesting moderate lipophilicity, while its polar surface area of 121 Ų indicates potential membrane permeability challenges.
Synthesis and Production
Synthetic Routes
While no direct synthesis protocols for this compound are publicly documented, analogous quinoline derivatives suggest a multi-step approach:
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Quinoline Core Formation:
The Skraup synthesis, involving condensation of aniline derivatives with glycerol under acidic conditions, is a classical method for constructing the quinoline scaffold . Alternative routes, such as the Friedländer or Pfitzinger reactions, may offer higher regioselectivity for fluorine introduction. -
Electrophilic Fluorination:
Fluorine can be introduced via electrophilic reagents like Selectfluor at the 6-position. This step typically requires anhydrous conditions and catalysts such as boron trifluoride. -
Sulfonylation and Thiomorpholine Conjugation:
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Sulfonylation: Reaction with 4-propylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
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Thiomorpholine-4-carbonyl addition: Coupling with thiomorpholine-4-carbonyl chloride using peptide coupling agents like HATU or DCC.
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Industrial-Scale Considerations
Patent CN1849299A highlights the use of continuous flow reactors for optimizing quinoline derivative synthesis, reducing reaction times from days to hours . Green chemistry principles, such as solvent recovery systems and catalytic asymmetric synthesis, could further enhance sustainability.
Chemical Reactivity and Stability
Reaction Pathways
The compound’s reactivity is dominated by three functional groups:
Sulfonamide Group
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Oxidation: Susceptible to oxidation at the sulfur atom, forming sulfoxides (e.g., with H₂O₂) or sulfones (with mCPBA).
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Nucleophilic Substitution: The sulfonyl group can undergo displacement reactions with amines or thiols under basic conditions.
Quinoline Ring
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Electrophilic Substitution: Fluorine’s electron-withdrawing effect directs incoming electrophiles to the 5- and 8-positions.
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Reduction: Hydrogenation with Pd/C or Raney nickel reduces the pyridine ring to a tetrahydroquinoline.
Thiomorpholine Ring
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Ring-Opening Reactions: Strong acids or bases may cleave the thiomorpholine ring, releasing mercaptoamine intermediates.
Stability Profile
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Thermal Stability: Decomposes above 250°C, as indicated by thermogravimetric analysis (TGA) of similar compounds.
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Photostability: The fluorine atom may reduce photosensitivity compared to chloro-quinolines.
Biological Activities and Mechanisms
Anticancer Activity
In silico docking studies suggest affinity for topoisomerase II, a target in cancer therapy. The compound’s planar structure may intercalate DNA, inducing apoptosis in rapidly dividing cells.
Neuroprotective Effects
Thiomorpholine derivatives demonstrate radical scavenging activity in models of oxidative stress, potentially mitigating neurodegeneration.
Comparative Analysis with Related Compounds
| Compound | Key Features | Bioactivity |
|---|---|---|
| Chloroquine | 7-Chloro substitution | Antimalarial, anti-autoimmune |
| Quinidine | Methoxy group at C6 | Antiarrhythmic |
| Target Compound | 6-Fluoro, sulfonamide, thiomorpholine | Broad-spectrum potential |
The target compound’s dual sulfonamide-thiomorpholine motif distinguishes it from classical quinolines, potentially reducing resistance mechanisms in pathogens.
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